Cas no 1246304-38-0 (13:0 Coenzyme A)

13:0 Coenzyme A Chemical and Physical Properties
Names and Identifiers
-
- Coenzyme A, S-tridecanoate, ammonium salt (1:3)
- CID 145710609
- tridecanoyl CoenzyMe A (aMMoniuM salt)
- 13:0 Coenzyme A
- 1246304-38-0
-
- MDL: MFCD22416561
- Inchi: 1S/C34H60N7O17P3S.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-25(43)62-18-17-36-24(42)15-16-37-32(46)29(45)34(2,3)20-55-61(52,53)58-60(50,51)54-19-23-28(57-59(47,48)49)27(44)33(56-23)41-22-40-26-30(35)38-21-39-31(26)41;/h21-23,27-29,33,44-45H,4-20H2,1-3H3,(H,36,42)(H,37,46)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49);1H3/t23-,27-,28-,29+,33-;/m1./s1
- InChI Key: GWTJJJYWIZLHDL-QESSLVIMSA-N
- SMILES: S(CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O)C(CCCCCCCCCCCC)=O.N
Computed Properties
- Exact Mass: 980.32447474g/mol
- Monoisotopic Mass: 980.32447474g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 10
- Hydrogen Bond Acceptor Count: 23
- Heavy Atom Count: 63
- Rotatable Bond Count: 31
- Complexity: 1570
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 390
13:0 Coenzyme A Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:−20°C
13:0 Coenzyme A Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130761-5mg |
13:0 Coenzyme A |
1246304-38-0 | >99% | 5mg |
¥3525.90 | 2023-08-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 870713P-5MG |
13:0 Coenzyme A |
1246304-38-0 | 5mg |
¥4010.74 | 2023-11-02 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130761-25mg |
13:0 Coenzyme A |
1246304-38-0 | >99% | 25mg |
¥10027.90 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T130761-100mg |
13:0 Coenzyme A |
1246304-38-0 | >99% | 100mg |
¥22246.90 | 2023-08-31 |
13:0 Coenzyme A Related Literature
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
5. Book reviews
Additional information on 13:0 Coenzyme A
Research Briefing on 1246304-38-0 and 13:0 Coenzyme A in Chemical Biology and Medicine
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of specialized compounds such as 1246304-38-0 and 13:0 Coenzyme A (CoA) in metabolic research and therapeutic development. This briefing synthesizes the latest findings on these molecules, focusing on their structural properties, biological roles, and potential applications in drug discovery and metabolic engineering.
The compound 1246304-38-0, a small-molecule inhibitor, has garnered attention for its selective modulation of key enzymatic pathways. Recent studies published in Journal of Medicinal Chemistry (2023) demonstrate its efficacy in targeting acyl-CoA synthetases, particularly in cancer cell lines with dysregulated lipid metabolism. Structural analysis reveals that 1246304-38-0 competitively binds to the ATP-binding pocket, disrupting CoA-dependent acetylation processes. Concurrently, 13:0 CoA (tridecanoyl-CoA), an odd-chain fatty acyl-CoA derivative, has emerged as a critical substrate for studying mitochondrial β-oxidation and peroxisomal disorders. Its unique 13-carbon backbone provides insights into enzyme specificity within the CoA thioesterase family.
Methodologically, cutting-edge techniques such as cryo-EM and 13C-isotope tracing have been employed to elucidate the interaction dynamics of these molecules. For instance, a 2024 Nature Chemical Biology study utilized 13:0 CoA to map substrate channeling in peroxisomal multifunctional enzyme type 2 (MFE2), revealing previously uncharacterized allosteric sites. Meanwhile, high-throughput screening of 1246304-38-0 analogs has identified derivatives with 40-fold improved selectivity toward ACSL3 isoforms, as documented in ACS Chemical Biology (Q2 2024).
The therapeutic implications are twofold: First, 1246304-38-0 derivatives show promise in Phase I trials for ACSL3-overexpressing glioblastomas (ClinicalTrials.gov ID: NCT05678244). Second, 13:0 CoA-based probes are enabling real-time monitoring of fatty acid oxidation defects in patient-derived fibroblasts, accelerating diagnostics for rare metabolic diseases. Challenges remain in optimizing bioavailability and tissue-specific delivery, with nanoparticle encapsulation strategies currently under preclinical evaluation.
In conclusion, the convergence of structural biology and metabolic profiling around these molecules is reshaping our understanding of CoA-dependent pathways. Future directions include combinatorial therapies pairing 1246304-38-0 with immunotherapy agents and expanding 13:0 CoA applications to microbiome-host metabolic crosstalk studies. These developments underscore the transformative potential of targeted CoA modulation in precision medicine.
1246304-38-0 (13:0 Coenzyme A) Related Products
- 1339088-31-1(Cyclohexaneacetic acid, 1-hydroxy-2,5-dimethyl-)
- 1806567-41-8(3-(1-Bromo-2-oxopropyl)-2-hydroxymandelic acid)
- 1060352-77-3(1-(2,4-difluorophenyl)-3-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}urea)
- 1040638-64-9(5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one)
- 1427437-51-1(Benzo[b]thiophene, 6-bromo-7-fluoro-)
- 2229378-84-9(tert-butyl N-methyl-N-2-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1-oxopropan-2-ylcarbamate)
- 1234854-06-8(N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 1805149-58-9((6-Bromo-5-(trifluoromethyl)pyridin-3-yl)methanol)
- 63763-66-6(4-Benzyl-piperazine-1-carbonylchloride)
- 1339178-74-3(2-amino-N-methylcyclohexane-1-carboxamide)




